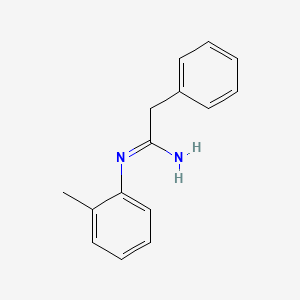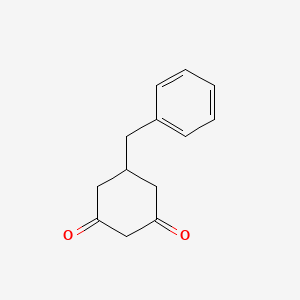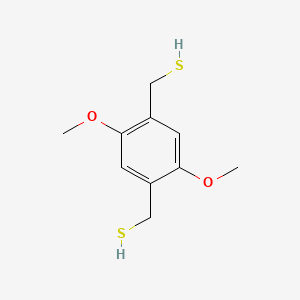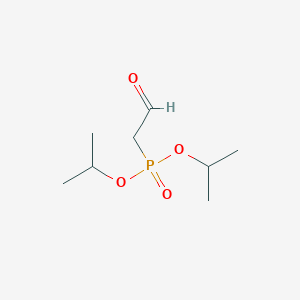
6-(Bromomethyl)-2-phenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-2-phenyl-4H-chromen-4-one typically involves the bromomethylation of a suitable precursor. One common method is the reaction of 6-methyl-2-phenyl-4H-chromen-4-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the substitution of the methyl group with a bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, can be applied to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-(bromomethyl)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydrochromenone derivatives.
Applications De Recherche Scientifique
6-(bromomethyl)-2-phenyl-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is used in the development of organic semiconductors and photonic materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Mécanisme D'action
The mechanism of action of 6-(bromomethyl)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The chromenone core can also interact with various receptors, modulating their activity and affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methyl-2-phenyl-4H-chromen-4-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-chloromethyl-2-phenyl-4H-chromen-4-one: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
2-phenyl-4H-chromen-4-one: Lacks both the bromomethyl and methyl groups, making it less versatile in chemical modifications
Uniqueness
6-(bromomethyl)-2-phenyl-4H-chromen-4-one is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
50400-51-6 |
|---|---|
Formule moléculaire |
C16H11BrO2 |
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
6-(bromomethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-10-11-6-7-15-13(8-11)14(18)9-16(19-15)12-4-2-1-3-5-12/h1-9H,10H2 |
Clé InChI |
DYVROXPBQHJZIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)


![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)




